molecular formula C17H20N2O4S2 B11261094 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B11261094
M. Wt: 380.5 g/mol
InChI Key: PGTHJEPFLDDKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with ethanesulfonyl and benzenesulfonamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzenesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells, ultimately inducing apoptosis. The ethanesulfonyl and benzenesulfonamide groups play crucial roles in binding to the enzyme’s active site, enhancing the compound’s inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
  • **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE exhibits unique properties due to the specific positioning of the ethanesulfonyl and benzenesulfonamide groups. This unique structure enhances its binding affinity to certain enzymes and its overall reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3

InChI Key

PGTHJEPFLDDKRV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.